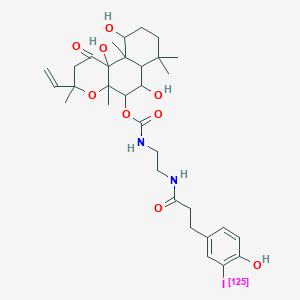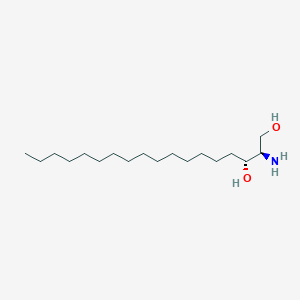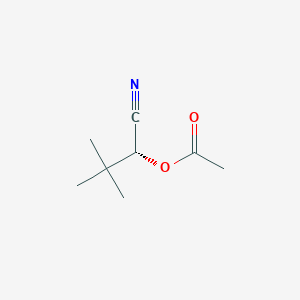
(R)-1-Cyano-2,2-dimethyl-1-propyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-Cyano-2,2-dimethyl-1-propyl acetate is an organic compound with a chiral center, making it an important molecule in the field of asymmetric synthesis. This compound is often used as a building block in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyano-2,2-dimethyl-1-propyl acetate typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the lipase-catalyzed kinetic resolution of racemic mixtures. This process involves the selective acylation of racemic 1,2-diols, which are then converted into the desired ester . The reaction conditions often include the use of organic solvents such as tert-butyl methyl ether and specific lipases like PSL-C from Pseudomonas cepacia .
Industrial Production Methods
Industrial production of ®-1-Cyano-2,2-dimethyl-1-propyl acetate may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of immobilized enzymes on eco-friendly supports, such as cashew apple bagasse, has been explored to improve the stability and reusability of the biocatalysts .
Analyse Des Réactions Chimiques
Types of Reactions
®-1-Cyano-2,2-dimethyl-1-propyl acetate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by lipases, leading to the formation of ®-1-Cyano-2,2-dimethyl-1-propanol.
Transesterification: Involving the exchange of the ester group with another alcohol under the influence of lipase catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include lipases from Candida antarctica and Pseudomonas cepacia, organic solvents like tert-butyl methyl ether, and ionic liquids for enhanced reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include enantiomerically pure alcohols and esters, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .
Applications De Recherche Scientifique
®-1-Cyano-2,2-dimethyl-1-propyl acetate has several applications in scientific research:
Mécanisme D'action
The mechanism of action of ®-1-Cyano-2,2-dimethyl-1-propyl acetate involves its interaction with specific enzymes, such as lipases, which catalyze its conversion into other valuable compounds. The molecular targets include the active sites of these enzymes, where the compound undergoes selective acylation or hydrolysis .
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-Cyano-2,2-dimethyl-1-propanol: A hydrolysis product of ®-1-Cyano-2,2-dimethyl-1-propyl acetate.
®-1-Cyano-2,2-dimethyl-1-propyl butyrate: Another ester derivative with similar structural features.
Uniqueness
®-1-Cyano-2,2-dimethyl-1-propyl acetate is unique due to its high enantiomeric purity and its ability to undergo selective enzymatic reactions. This makes it a valuable compound in asymmetric synthesis and the production of enantiomerically pure pharmaceuticals .
Propriétés
IUPAC Name |
[(1R)-1-cyano-2,2-dimethylpropyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-6(10)11-7(5-9)8(2,3)4/h7H,1-4H3/t7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMXVZILJXCSLTG-ZETCQYMHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C#N)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H](C#N)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126567-38-2 |
Source


|
| Record name | (R)-2-Acetoxy-3,3-dimethylbutyronitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
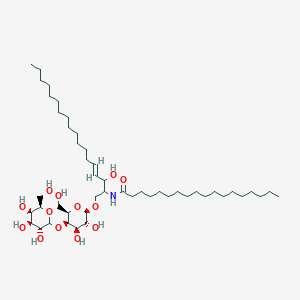

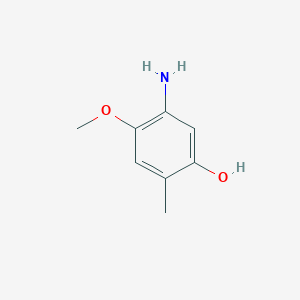
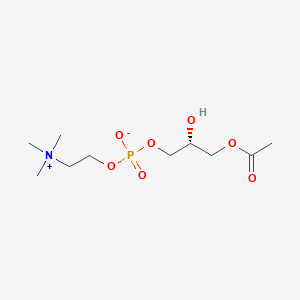
![Acetamide,2-amino-n-[2-(2,5-dimethoxyphenyl)-2-hydroxyethyl]-,(r)-](/img/structure/B164498.png)
![Methyl 1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B164499.png)
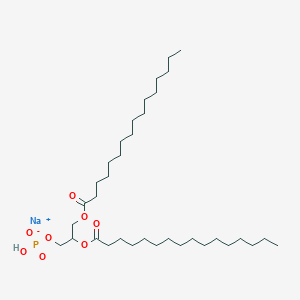
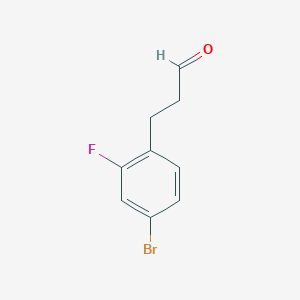
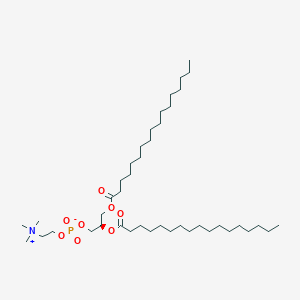
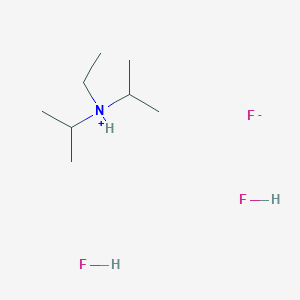
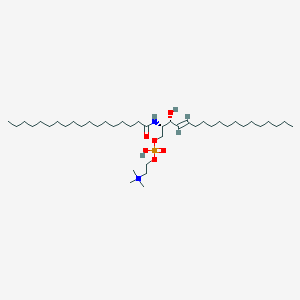
![[(E)-2-amino-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164522.png)
